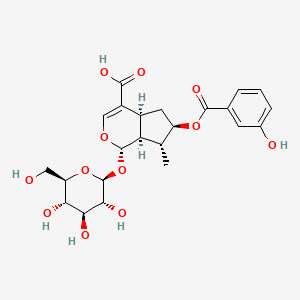

Swertiaside

Description

Properties

Molecular Formula |

C23H28O12 |

|---|---|

Molecular Weight |

496.5 g/mol |

IUPAC Name |

(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |

InChI |

InChI=1S/C23H28O12/c1-9-14(33-21(31)10-3-2-4-11(25)5-10)6-12-13(20(29)30)8-32-22(16(9)12)35-23-19(28)18(27)17(26)15(7-24)34-23/h2-5,8-9,12,14-19,22-28H,6-7H2,1H3,(H,29,30)/t9-,12+,14+,15+,16+,17+,18-,19+,22-,23-/m0/s1 |

InChI Key |

BSMWQZICWPFTBG-IFJHVRIVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=CC(=CC=C4)O |

Origin of Product |

United States |

Foundational & Exploratory

Swertiamarin: A Comprehensive Technical Guide on its Natural Sources, Discovery, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of Swertiamarin, a bioactive secoiridoid glycoside of significant interest in the pharmaceutical and nutraceutical industries. The document details its primary natural sources, supported by quantitative data, and outlines the historical context of its discovery. Furthermore, it presents a detailed experimental protocol for its extraction and isolation, alongside illustrative diagrams of its biosynthetic pathway and experimental workflow. The information herein is intended to serve as a valuable resource for professionals engaged in natural product research and drug development. It has been determined that "Swertiaside" is not a commonly recognized term in scientific literature; the focus of this guide is therefore on the well-documented compound, Swertiamarin.

Introduction to Swertiamarin

Swertiamarin is a naturally occurring secoiridoid glycoside that has been identified as a key bioactive constituent in a number of medicinal plants, most notably within the Gentianaceae family. It has garnered considerable scientific attention due to its diverse pharmacological properties, which include hepatoprotective, anti-inflammatory, antidiabetic, and antioxidant activities. The therapeutic potential of Swertiamarin has spurred extensive research into its natural distribution, methods for its efficient extraction, and its biosynthetic origins.

Natural Sources and Quantitative Analysis

Swertiamarin is predominantly found in plant species belonging to the Swertia and Enicostemma genera. The concentration of this compound can exhibit significant variation based on factors such as the specific plant species, the part of the plant being analyzed, the geographical region of cultivation, and the seasonal timing of harvest.

Table 1: Quantitative Analysis of Swertiamarin in Various Plant Species

| Plant Species | Plant Part | Extraction Solvent | Analytical Method | Swertiamarin Content |

| Swertia chirayita | Aerial parts | Methanol (B129727) | HPTLC | 1.3 - 8.47 mg/g dry weight[1][2] |

| Swertia dilatata | Whole plant | Methanol | TLC | 0.16 ± 0.01 mg/g dry weight[3] |

| Swertia angustifolia | Whole plant | Methanol | TLC | 0.15 ± 0.008 mg/g dry weight[3] |

| Swertia paniculata | Whole plant | Methanol | TLC | 0.08 ± 0.001 mg/g dry weight[3] |

| Swertia racemosa | Whole plant | Methanol | TLC | 0.039 ± 0.003 mg/g dry weight[3] |

| Swertia nervosa | Whole plant | Methanol | TLC | 0.04 ± 0.002 mg/g dry weight[3] |

| Swertia ciliata | Whole plant | Methanol | TLC | 0.01 ± 0.002 mg/g dry weight[3] |

| Swertia densiflora | Whole plant | Methanol-Chloroform | HPTLC | 1.18 - 2.94 mg/g dry weight[4] |

| Enicostemma littorale | Whole plant | Methanol | Column Chromatography | ~0.4% yield[5] |

| Enicostemma littorale | Whole plant | Methanol | Flash Chromatography | 9.85% w/w yield[6] |

| Fagraea fragrans | Leaf | 95% Ethanol | HPLC | 0.259 ± 0.0005 g/100g crude drug[7] |

Discovery and Isolation

While the ethnobotanical use of Swertiamarin-containing plants has a long history in traditional medicine, specific details regarding the initial discovery and formal isolation of Swertiamarin as a discrete chemical compound are not extensively detailed in the contemporary scientific literature. Its characterization is the result of cumulative phytochemical investigations of medicinal plants, particularly from the Gentianaceae family, conducted over many decades.

Experimental Protocols: Extraction and Isolation of Swertiamarin

The following protocol is a composite methodology based on established and rapid procedures for the isolation of Swertiamarin, primarily from Enicostemma littorale.[6][8]

4.1. Plant Material Preparation

-

Harvest the whole plant material of Enicostemma littorale.

-

Thoroughly wash the plant material with water to remove soil and other extraneous matter.

-

Completely dry the plant material in a shaded and well-ventilated area.

-

Pulverize the dried plant material into a coarse powder using a mechanical grinder.

4.2. Defatting

-

Load the powdered plant material (e.g., 25 g) into a Soxhlet extractor.

-

Perform continuous extraction with petroleum ether for a duration of 6 to 8 hours to eliminate lipids and waxy substances.

-

The defatted plant material should be air-dried to remove residual solvent.

4.3. Extraction of Swertiamarin

-

The defatted plant material is subjected to cold maceration with methanol (4 x 200 mL). This involves soaking the material in the solvent at ambient temperature for 24 to 48 hours, with intermittent agitation.

-

The methanolic extracts are filtered and pooled.

-

The combined extract is then concentrated using a rotary evaporator under reduced pressure at a controlled temperature of 40-50 °C, yielding a semi-solid residue.

4.4. Precipitation

-

The concentrated methanolic residue is treated with cold diethyl ether, which induces the precipitation of a solid enriched with Swertiamarin.

-

The precipitate is collected by filtration and subsequently dried.

4.5. Chromatographic Purification

-

A chromatography column is packed with silica (B1680970) gel (60-120 mesh) and equilibrated with a non-polar solvent.

-

The dried precipitate is dissolved in a minimal volume of methanol and adsorbed onto a small quantity of silica gel.

-

The adsorbed sample is carefully loaded onto the top of the prepared column.

-

The column is eluted using a gradient solvent system, typically starting with 100% chloroform (B151607) and progressively increasing the proportion of methanol to augment the polarity of the mobile phase.

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:methanol:water (7.7:1.3:0.8 v/v/v). Visualization can be achieved under UV light (254 nm) or by using a suitable staining reagent like anisaldehyde-sulfuric acid.

-

Fractions identified as containing pure Swertiamarin are combined.

-

The solvent is removed from the pooled fractions by evaporation under vacuum to yield crystalline Swertiamarin.

4.6. Structural Elucidation and Characterization The identity and purity of the isolated Swertiamarin are confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The obtained data should be compared with established reference spectra.

Biosynthesis of Swertiamarin

Swertiamarin is a secoiridoid that is synthesized through the seco-iridoid pathway . The precursors for this pathway are derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which are responsible for the production of the fundamental five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP).[5][9]

Caption: Biosynthetic pathway of Swertiamarin.

Experimental Workflow for Swertiamarin Isolation

The diagram below provides a schematic representation of the sequential steps involved in the extraction and isolation of Swertiamarin from a botanical source.

Caption: Experimental workflow for Swertiamarin isolation.

References

- 1. researchgate.net [researchgate.net]

- 2. oaji.net [oaji.net]

- 3. Phytochemical investigation of crude methanol extracts of different species of Swertia from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry, Pharmacology and Therapeutic Potential of Swertiamarin – A Promising Natural Lead for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. A Rapid Method for the Isolation of Swertiamarin from Enicostemma littorale | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Swertiaside: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertiaside, a secoiridoid glycoside primarily isolated from plants of the Swertia genus, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, analysis, and in vitro evaluation are presented, alongside a summary of its engagement with key cellular signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product with the molecular formula C23H28O12 and a molecular weight of 496.46 g/mol .[1] Its chemical structure is characterized by a secoiridoid backbone linked to a glucose moiety and substituted with a 3-hydroxybenzoyl group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | (1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | PubChem CID: 101285202 |

| Molecular Formula | C23H28O12 | [1][2] |

| Molecular Weight | 496.46 g/mol | [1] |

| CAS Number | 96087-14-8 | [2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes |

| Appearance | Powder | [1] |

| Purity (by HPLC) | ≥98% | Commercially available standard[1] |

| Storage Temperature | -20°C | Recommended for long-term storage[2] |

| XLogP3-AA | 0.2 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 6 | Computed by Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 12 | Computed by Cactvs 3.4.8.18 |

| Rotatable Bond Count | 8 | Computed by Cactvs 3.4.8.18 |

Biological Activities and Signaling Pathways

While research specifically focused on this compound is emerging, the biological activities of structurally related compounds from Swertia species, such as sweroside (B190387) and swertiamarin, provide strong evidence for its therapeutic potential. These activities are primarily centered around anti-inflammatory, antioxidant, and hepatoprotective effects.

Anti-inflammatory Activity

Compounds structurally similar to this compound have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: this compound's proposed anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The antioxidant properties of this compound and related compounds are attributed to their ability to scavenge free radicals and to upregulate endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key regulator of these defenses.

Caption: this compound's proposed antioxidant mechanism via activation of the Nrf2/ARE signaling pathway.

Hepatoprotective Effects

The hepatoprotective activity of compounds from Swertia species is well-documented. This protection is thought to be a combination of their anti-inflammatory and antioxidant properties, as well as the potential modulation of other cellular pathways such as the Sirtuin 1 (SIRT1) pathway, which is involved in cellular stress resistance and metabolism.

Caption: Proposed mechanism of this compound-mediated cellular protection through SIRT1 activation.

Experimental Protocols

The following sections provide generalized protocols for the extraction, analysis, and in vitro evaluation of this compound. These should be optimized based on the specific laboratory conditions and research objectives.

Extraction and Isolation of this compound

This compound is typically extracted from the aerial parts of Swertia species, such as Swertia mussotii.

References

A Technical Guide to the Swertiaside Biosynthesis Pathway in Swertia Species

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Executive Summary

Swertia species, belonging to the Gentianaceae family, are a rich source of bioactive secoiridoid glycosides, which are renowned for their therapeutic properties, including hepatoprotective, anti-diabetic, and anti-inflammatory effects.[1][2][3] Swertiaside (B12102325), a prominent secoiridoid, has garnered significant interest. This document provides a comprehensive technical overview of the this compound biosynthesis pathway, consolidating current knowledge from transcriptomic and metabolomic studies. It details the enzymatic steps, precursor pathways, identified genes, quantitative data on metabolite accumulation and gene expression, and key experimental methodologies. This guide is intended to serve as a foundational resource for researchers engaged in the study of plant secondary metabolism, natural product biosynthesis, and the development of novel therapeutics derived from Swertia.

The this compound Biosynthesis Pathway

This compound is structurally defined as 7-epi-(M-hydroxybenzoyl)-loganic acid.[4] Its biosynthesis is a multi-step process originating from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are supplied by two independent pathways: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway.[1][3] The core of the pathway involves the formation of the monoterpene geraniol (B1671447), its subsequent hydroxylation and oxidation, and the cyclization to form the iridoid skeleton, which is then further modified to yield this compound.

The proposed biosynthetic pathway, based on studies in Swertia and related Gentianaceae species, is outlined below.

Caption: Proposed biosynthetic pathway of this compound from primary precursors.

Pathway Description:

-

IPP and DMAPP Synthesis: The pathway initiates with the formation of IPP and its isomer DMAPP, the universal C5 precursors of all terpenoids. These are produced via the MVA pathway in the cytosol and the MEP pathway in the plastids.[1]

-

Geranyl Diphosphate (GPP) Formation: Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 compound geranyl diphosphate (GPP).[1]

-

Geraniol Synthesis: GPP is then converted to the monoterpene alcohol geraniol by the enzyme geraniol synthase (GES).[1][5]

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C-10 position, a reaction catalyzed by geraniol 10-hydroxylase (G10H), a cytochrome P450-dependent monooxygenase. This step is considered crucial in iridoid biosynthesis.[1][6]

-

Oxidation to Iridodial: The resulting 8-hydroxygeraniol is further oxidized by 8-hydroxygeraniol oxidoreductase (8-HGO) to 8-oxogeranial. This intermediate is then cyclized by iridoid synthase (IS) to form the characteristic iridoid skeleton of iridodial.[5][6][7]

-

Formation of 7-Deoxyloganic Acid: Iridoid oxidase (IO) catalyzes the oxidation of iridodial to 7-deoxyloganetic acid. This is followed by a crucial glycosylation step where 7-deoxyloganetic acid glucosyltransferase (7-DLGT) attaches a glucose moiety from UDP-glucose.[5][8]

-

Synthesis of Loganic Acid: The pathway proceeds with the hydroxylation of 7-deoxyloganic acid at the C-7 position by 7-deoxyloganate 7-hydroxylase (7-DLH), another cytochrome P450 enzyme, to produce loganic acid.[8]

-

Final Acylation to this compound: The final step in this compound biosynthesis is the proposed acylation of the loganic acid backbone. An acyltransferase likely catalyzes the transfer of an m-hydroxybenzoyl group from m-hydroxybenzoyl-CoA to the 7-hydroxyl position of the glucose moiety of an epi-loganic acid precursor, though the precise intermediate and the specific enzyme have yet to be fully characterized in Swertia species.

Quantitative Data: Gene Expression and Metabolite Accumulation

Transcriptome and metabolite analyses of different tissues from Swertia species, particularly S. mussotii and S. chirayita, have provided valuable quantitative insights into the biosynthesis of secoiridoids.

Table 1: Key Enzymes and Candidate Genes in this compound Biosynthesis

| Enzyme | Abbreviation | Function | Candidate Genes/Transcripts (Swertia sp.) |

| Geranyl Diphosphate Synthase | GPPS | Forms GPP from IPP and DMAPP | Identified in S. mussotii transcriptome[1] |

| Geraniol Synthase | GES | Converts GPP to geraniol | Identified in S. chirayita and S. mussotii[1][5] |

| Geraniol 10-Hydroxylase | G10H | Hydroxylates geraniol | SmG10H in S. mussotii[1] |

| 8-Hydroxygeraniol Oxidoreductase | 8-HGO | Oxidizes 8-hydroxygeraniol | Identified in S. chirayita and S. mussotii[6][9] |

| Iridoid Synthase | IS | Cyclizes 8-oxogeranial to form iridoid skeleton | SmIS1, SmIS2 in S. mussotii[6] |

| 7-Deoxyloganetic Acid Glucosyltransferase | 7-DLGT | Glycosylates 7-deoxyloganetic acid | Identified in S. chirayita[5][6] |

| 7-Deoxyloganate 7-Hydroxylase | 7-DLH | Hydroxylates 7-deoxyloganic acid to loganic acid | Identified in related species[8] |

Table 2: Tissue-Specific Accumulation of Secoiridoids and Gene Expression

This table summarizes representative data from studies on Swertia chirayita. Note that values can vary based on environmental conditions and plant age.

| Tissue | Swertiamarin (B1682845) Content (% fr. wt) | Amarogentin (B1665944) Content (% fr. wt) | Relative Gene Expression (Fold Increase in Roots vs. Other Tissues) |

| Root | 2.8%[5] | 0.1%[5] | PMK, ISPD, IS: ~57-104 fold increase[5][6] |

| Leaf | Lower than root | Lower than root | EPSPS (Mangiferin pathway): ~117 fold increase[5] |

| Stem | Variable | Variable | Lower expression of core secoiridoid genes compared to roots[1] |

| Flower | Lower than root | Lower than root | Highest accumulation of mangiferin (B1668620) (1.0% fr. wt)[5] |

Note: Data for this compound specifically is limited; swertiamarin and amarogentin are used as representative secoiridoids from the same pathway.

The data indicates that in S. chirayita, the roots are the primary site for the accumulation of major secoiridoids like swertiamarin and amarogentin.[5] This correlates with a significantly higher expression of key pathway genes, such as those encoding phosphomevalonate kinase (PMK), isopentenyl diphosphate synthase (ISPD), and iridoid synthase (IS), in the root tissues.[5][6] Interestingly, there is not always a direct correlation between the expression profiles of key genes and the accumulation levels of the final products across all tissues, suggesting complex regulatory mechanisms and potential transport of intermediates or final products between different plant organs.[1]

Key Experimental Methodologies

The elucidation of the this compound pathway has relied heavily on next-generation sequencing and analytical chemistry techniques. A general workflow for identifying and validating pathway genes is presented below.

Caption: A typical experimental workflow for pathway elucidation.

Protocol 1: Transcriptome Analysis for Gene Discovery

This protocol is a generalized summary based on the methodology used in the study of Swertia mussotii.[1]

-

1. Plant Material and RNA Extraction:

-

Collect fresh tissues (root, leaf, stem, flower) from mature Swertia plants.

-

Immediately freeze samples in liquid nitrogen and store at -80°C.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

-

-

2. Library Construction and Sequencing:

-

Enrich for mRNA using oligo(dT) magnetic beads.

-

Fragment the mRNA into short pieces.

-

Synthesize first- and second-strand cDNA using random hexamer primers.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Select fragments of a suitable size via gel electrophoresis.

-

Perform PCR amplification to create the final cDNA library.

-

Sequence the library on a high-throughput platform (e.g., Illumina HiSeq).

-

-

3. Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads to remove low-quality reads and adapters.

-

Assemble the high-quality reads into a de novo transcriptome using software like Trinity.

-

Annotate the resulting unique transcripts (unigenes) by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).

-

Identify candidate genes for the this compound pathway by searching annotations for keywords such as "glucosyltransferase," "cytochrome P450," "oxidoreductase," etc.

-

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is adapted from methodologies used for expression analysis in Gentianaceae.[9][10]

-

1. cDNA Synthesis:

-

Treat 1-2 µg of total RNA (from Protocol 1) with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA using a reverse transcriptase kit (e.g., SuperScript III, Invitrogen) with oligo(dT) or random primers.

-

-

2. Primer Design and Validation:

-

Design gene-specific primers for candidate genes and reference genes (e.g., Actin, GAPDH) using software like Primer3.

-

Validate primer efficiency and specificity through standard curve analysis and melt curve analysis.

-

-

3. qRT-PCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers, diluted cDNA template, and nuclease-free water.

-

Perform the reaction on a real-time PCR system with a typical thermal profile: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 30 s).

-

Include a melt curve analysis at the end of the run.

-

-

4. Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the data to the expression of one or more stable reference genes.

-

Protocol 3: HPLC Analysis for Secoiridoid Quantification

This protocol is based on the method described for analyzing metabolites in Gentiana rhodantha.[9]

-

1. Sample Extraction:

-

Dry plant tissues and grind them into a fine powder.

-

Extract a known weight of the powder (e.g., 0.1 g) with a suitable solvent (e.g., 70% methanol) using ultrasonication or maceration.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before analysis.

-

-

2. Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., Agilent Intersil-C18, 4.6 mm × 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program: A typical gradient might be: 7-10% B (0-2.5 min), 10-26% B (2.5-20 min), 26-58% B (20-29 min), followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5-10 µL.

-

Detection Wavelength: Monitor at a wavelength suitable for secoiridoids, such as 241 nm.

-

-

3. Quantification:

-

Prepare a series of standard solutions of known concentrations for this compound and other relevant compounds (e.g., loganic acid, swertiamarin).

-

Generate a calibration curve by plotting peak area against concentration for each standard.

-

Quantify the amount of each compound in the plant extracts by comparing their peak areas to the calibration curve.

-

Conclusion and Future Directions

The biosynthetic pathway of this compound in Swertia species is a complex and highly regulated process that is beginning to be understood through modern 'omics' technologies. While candidate genes for most of the core steps from geraniol to loganic acid have been identified through transcriptomic studies, significant work remains.

Future research should focus on:

-

Biochemical Characterization: Heterologous expression and in vitro enzymatic assays are required to confirm the precise function of all candidate genes identified in Swertia.

-

Elucidation of the Final Step: The specific acyltransferase responsible for converting a loganic acid precursor to this compound needs to be identified and characterized.

-

Regulatory Networks: Understanding the transcription factors and signaling pathways (e.g., response to jasmonates) that regulate the expression of pathway genes is crucial for metabolic engineering efforts.[1]

-

Metabolic Engineering: With a complete understanding of the pathway, there is potential to engineer microbial or plant-based systems for the sustainable and scalable production of this compound and other valuable secoiridoids.

References

- 1. Deep sequencing and transcriptome analyses to identify genes involved in secoiridoid biosynthesis in the Tibetan medicinal plant Swertia mussotii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Swertia mussotii extracts induce mitochondria-dependent apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytochemistry and Pharmacological Activities of the Genus Swertia (Gentianaceae): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New Iridoid Glucoside of Swertia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contents of therapeutic metabolites in Swertia chirayita correlate with the expression profiles of multiple genes in corresponding biosynthesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha [PeerJ] [peerj.com]

- 10. Transcriptome analysis and exploration of genes involved in the biosynthesis of secoiridoids in Gentiana rhodantha - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Purification of Swertiaside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Swertiaside, a secoiridoid glycoside, is a prominent bioactive compound found in various medicinal plants, particularly within the Swertia genus. It is recognized for a range of pharmacological activities, including hepatoprotective and anti-inflammatory effects. The effective isolation and purification of this compound are critical for advancing research into its therapeutic potential and for the development of standardized herbal medicines and novel pharmaceuticals. This guide provides a comprehensive overview of the methodologies for extracting this compound from plant sources, detailing protocols for solvent extraction, enrichment using macroporous resins, and final purification through advanced chromatographic techniques. Quantitative data from various studies are summarized, and key experimental workflows are visualized to facilitate replication and optimization.

Introduction to this compound

This compound belongs to the secoiridoid glycoside class of natural products. These compounds are characteristic secondary metabolites of plants in the Gentianaceae family. Notably, this compound and its close structural relative, Swertiamarin, are often found together and share significant biological properties. The genus Swertia is a rich source of these compounds, with species like Swertia mussotii, Swertia chirayita, and Swertia mileensis being frequently utilized in traditional medicine.[1][2] The therapeutic activities attributed to these plants, such as their use in treating liver disorders, are often linked to their high concentration of secoiridoid glycosides.[1] This document outlines the technical procedures for isolating and purifying this compound to a high degree of purity, suitable for pharmacological studies and analytical standard development.

Plant Material and Preparation

The primary sources for this compound isolation are plants from the Swertia genus. The concentration of the target compound can vary significantly depending on the species, geographical location, and the part of the plant used.[3]

Common Plant Sources:

-

Swertia franchetiana H. Smith[8]

-

Swertia mileensis[9]

-

Fagraea fragrans Roxb. (a related species in the Gentianaceae family)[10][11]

Protocol for Plant Material Preparation:

-

Collection and Identification: Collect the whole plant or specific parts (aerial parts are common) during the appropriate season. Ensure proper botanical identification.

-

Cleaning and Drying: Wash the plant material with water to remove soil and foreign matter. Shade-dry the material for 7-8 days or use a mechanical dryer at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.

-

Pulverization: Grind the dried plant material into a coarse powder (typically 40-60 mesh) using an electric grinder to increase the surface area for efficient solvent extraction.[3]

-

Storage: Store the powdered material in airtight containers in a cool, dry, and dark place to prevent decomposition before extraction.

Extraction of Crude this compound

The initial step involves extracting the glycosides from the prepared plant material using an appropriate solvent. Ethanol (B145695) and methanol (B129727) are the most effective and widely used solvents due to their polarity, which is suitable for dissolving secoiridoid glycosides.[12]

Experimental Protocol: Reflux Extraction

Reflux extraction is a common and efficient method for obtaining a high yield of the target compounds.

-

Apparatus Setup: Assemble a standard reflux extraction apparatus using a round-bottom flask, a condenser, and a heating mantle.

-

Solvent Addition: Place the dried plant powder into the round-bottom flask. Add the extraction solvent, typically 30% to 70% aqueous ethanol, at a specified solvent-to-material ratio (e.g., 15:1 mL/g).[3][6]

-

Extraction Process: Heat the mixture to the solvent's boiling point (for 70% ethanol, approximately 65-80°C) and maintain reflux for a set duration, typically 1.5 to 2 hours.[3][6]

-

Repeated Extraction: After the first extraction, filter the mixture while hot. Return the plant residue to the flask and repeat the extraction process two more times with fresh solvent to ensure maximum recovery of the compounds.

-

Concentration: Combine the filtrates from all extraction cycles. Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a viscous crude extract.

-

Drying: Dry the concentrated extract completely in a vacuum oven or by lyophilization.

Purification of this compound

The crude extract contains a complex mixture of phytochemicals. A multi-step purification process is necessary to isolate this compound with high purity. This typically involves an initial enrichment step with macroporous resins followed by one or more stages of column chromatography.

Step 1: Enrichment with Macroporous Resin Chromatography

Macroporous resin chromatography is an effective technique for the initial separation of glycosides from sugars, pigments, and other impurities based on polarity.[6][13]

Experimental Protocol:

-

Resin Selection and Preparation: Select a suitable macroporous resin (e.g., DM301, HPD-100).[6][14] Pre-treat the resin by soaking it in 95% ethanol for 24 hours, then wash thoroughly with deionized water until the effluent is clear.

-

Column Packing: Pack a glass column with the pre-treated resin.

-

Sample Loading: Dissolve the crude extract in water and adjust the pH if necessary. Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).

-

Elution:

-

Impurity Removal: First, wash the column with several bed volumes of deionized water to elute highly polar impurities like sugars.

-

Fraction Collection: Elute the target glycosides using a stepwise gradient of aqueous ethanol. Typically, a 20-40% ethanol solution is used to desorb the secoiridoid glycosides.[6][15] Collect the eluate in fractions.

-

-

Analysis and Pooling: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound. Pool the positive fractions and concentrate them under vacuum to yield an enriched glycoside fraction.

Step 2: Final Purification by Preparative HPLC

For achieving the highest purity (>99%), preparative reverse-phase HPLC (Prep-HPLC) is the method of choice.[12][16]

Experimental Protocol:

-

System and Column: Use a preparative HPLC system equipped with a C18 column (e.g., 200 mm x 50 mm, 5 µm).[12]

-

Sample Preparation: Dissolve the enriched glycoside fraction obtained from the macroporous resin step in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient system of methanol and water (often with a small amount of acetic acid, e.g., 0.1%) is common. A typical ratio is 30:70 (v/v) methanol:0.1% acetic acid in water.[12]

-

Flow Rate: Set a high flow rate suitable for the preparative column, for instance, 75 mL/min.[12]

-

Detection: Monitor the elution at a wavelength of 254 nm.[12]

-

Injection Volume: Inject a large volume of the concentrated sample (e.g., 500 µL).[12]

-

-

Fraction Collection: Collect the peak corresponding to this compound based on the retention time established with an analytical standard.

-

Purity Confirmation: Analyze the collected fraction using analytical HPLC to confirm its purity.

-

Final Processing: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize the aqueous solution to obtain pure this compound as a powder.

Data Presentation

Quantitative analysis is essential for standardizing the extraction and purification process. HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are the primary methods used for quantification.[7][10]

Table 1: Quantitative Yield of this compound/Swertiamarin in Plant Materials

| Plant Species | Plant Part | Extraction Method | Compound | Yield/Content | Reference |

| Fagraea fragrans | Leaves | Maceration | Swertiamarin | 0.0259 ± 0.0005 g / 100 g crude drug | [10][17] |

| Swertia mussotii | Whole Plant | Reflux (30% Ethanol) | Sum of 6 active compounds | 76.75 ± 10.14 mg/g | [3] |

| Swertia chirayita | Aerial Parts | Methanolic Extraction | Swertiamarin | Varies by source (highest from Nepal) | [7] |

Table 2: Experimental Parameters for Chromatographic Purification & Analysis

| Technique | Stationary Phase | Mobile Phase | Detection | Purpose | Reference |

| HPTLC | Silica gel 60 GF254 | Ethyl acetate:Methanol:Water (7.7:1.3:0.8, v/v/v) | 245 nm | Quantification | [7] |

| Prep-HPLC | C18 (200 x 50 mm, 5 µm) | Methanol:0.1% Acetic Water (30:70, v/v) | 254 nm | Final Purification | [12] |

| Analytical HPLC | C18 | Acetonitrile:Water | 238 nm | Quantification | [10][17] |

| Macroporous Resin | DM301 | Water, then 20% Ethanol | - | Enrichment | [6] |

Mandatory Visualizations

Experimental Workflow Diagram

References

- 1. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Geographical equations of Swertia mussotii bioactivities: evidence from the western Sichuan region of China [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Item - Chemical constituents from Swertia mussotii Franch. (Gentianaceae) - figshare - Figshare [figshare.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. [HPLC fingerprinting of total glycosides of Swertia franchetiana] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On-line coupling of macroporous resin column chromatography with direct analysis in real time mass spectrometry utilizing a surface flowing mode sample holder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. ph04.tci-thaijo.org [ph04.tci-thaijo.org]

- 12. researchgate.net [researchgate.net]

- 13. A facile macroporous resin-based method for separation of yellow and orange Monascus pigments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isolation and purification of six iridoid glycosides from gardenia jasminoides fruit by medium-pressure liquid chromatography combined with macroporous resin chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Application of high-speed counter-current chromatography combined with macroporous resin for rapid enrichment and separation of three anthraquinone glycosides and one stilbene glycoside from Rheum tanguticum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Preparation of gentiopicroside from the extract of Swertia mussotii Franch by preparative high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spectroscopic and Mass Spectrometric Characterization of Swertiaside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and mass spectrometric data essential for the characterization of Swertiaside, a secoiridoid glycoside found in plants of the Swertia genus. This document is intended to serve as a valuable resource for researchers involved in natural product chemistry, pharmacology, and drug development by presenting detailed data and experimental protocols for the unequivocal identification of this compound.

Introduction to this compound

This compound is a naturally occurring secoiridoid glycoside that has been isolated from various species of the Swertia plant, which are known for their use in traditional medicine. The structural elucidation and confirmation of this compound rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS). This guide compiles the key analytical data and methodologies required for its characterization.

Spectroscopic Data for this compound

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, typically recorded in deuterated methanol (B129727) (CD₃OD) or a similar solvent. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of this compound (CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.50 | d | 1.8 |

| 3 | 7.55 | s | |

| 5 | 3.15 | m | |

| 6α | 2.10 | m | |

| 6β | 1.85 | m | |

| 7 | 1.75 | m | |

| 8 | 4.60 | m | |

| 9 | 2.90 | m | |

| 10 | 1.10 | d | 7.0 |

| 1' | 4.80 | d | 7.8 |

| 2' | 3.50 | m | |

| 3' | 3.45 | m | |

| 4' | 3.40 | m | |

| 5' | 3.35 | m | |

| 6'a | 3.90 | dd | 12.0, 2.2 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

| 2'' | 7.20 | t | 7.8 |

| 4'' | 6.85 | dd | 7.8, 1.5 |

| 5'' | 7.30 | t | 7.8 |

| 6'' | 6.95 | d | 7.8 |

Table 2: ¹³C NMR Spectroscopic Data of this compound (CD₃OD)

| Position | δ (ppm) |

| 1 | 98.5 |

| 3 | 152.0 |

| 4 | 110.0 |

| 5 | 30.0 |

| 6 | 35.5 |

| 7 | 42.0 |

| 8 | 78.0 |

| 9 | 48.0 |

| 10 | 14.0 |

| 1' | 100.0 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 78.5 |

| 6' | 62.5 |

| 1'' | 131.0 |

| 2'' | 118.0 |

| 3'' | 158.0 |

| 4'' | 116.0 |

| 5'' | 130.0 |

| 6'' | 121.0 |

| C=O | 168.0 |

Mass Spectrometry Data for this compound

High-resolution mass spectrometry is crucial for determining the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data of this compound

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 519.1478 | 519.1473 |

Note: The molecular formula of this compound is C₂₃H₂₈O₁₂. The calculated mass is for the sodium adduct [C₂₃H₂₈O₁₂Na]⁺.

Experimental Protocols

The acquisition of high-quality spectroscopic and mass spectrometric data is dependent on precise experimental procedures.

NMR Spectroscopy

-

Sample Preparation: A sample of isolated this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD) or another suitable deuterated solvent.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak (CD₃OD at δ 3.31 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are referenced to the solvent peak (CD₃OD at δ 49.0 ppm).

-

2D NMR: To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Instrumentation: HR-MS analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. The data is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺.

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Characterization

Putative Anti-inflammatory Signaling Pathway of this compound

While the specific signaling pathways of this compound are still under investigation, related compounds from Swertia species have been shown to exhibit anti-inflammatory effects, often through the modulation of the NF-κB pathway. The following diagram illustrates a plausible mechanism.

An In-depth Technical Guide on the Physical and Chemical Stability of Swertiaside

Disclaimer: As of this writing, detailed public-domain data specifically quantifying the physical and chemical stability of swertiaside (B12102325) is limited. This guide, therefore, provides a comprehensive framework for researchers, scientists, and drug development professionals on the established methodologies and protocols to be employed in a thorough stability assessment of this compound, in line with regulatory expectations. Data from related compounds within the iridoid glycoside class may be used for illustrative purposes and will be clearly identified.

Introduction to this compound and the Imperative of Stability Studies

This compound, a secoiridoid glycoside, is a natural compound that has garnered interest for its potential therapeutic properties. As with any active pharmaceutical ingredient (API), a comprehensive understanding of its physical and chemical stability is paramount for successful drug development. Stability studies are crucial for identifying degradation pathways, determining shelf-life, and establishing appropriate formulation, packaging, and storage conditions to ensure the safety, quality, and efficacy of the final drug product.

Forced degradation, or stress testing, is a critical component of these studies, providing insights into the intrinsic stability of the molecule and helping to develop and validate stability-indicating analytical methods.[1] This guide outlines the requisite experimental protocols and data presentation formats for a comprehensive stability analysis of this compound.

Physical Stability Assessment

Physical stability pertains to the preservation of the original physical properties of the substance. Changes in these properties can impact the performance and safety of the drug product.

2.1 Experimental Protocol for Physical Stability Evaluation

A typical protocol for assessing the physical stability of this compound would involve:

-

Sample Preparation: Prepare samples of pure this compound powder and, if applicable, its formulated product.

-

Storage Conditions: Store samples under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).[2]

-

Time Points: Evaluate the physical properties at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Evaluation Parameters:

-

Visual Inspection: Observe any changes in color, odor, or appearance.

-

Microscopy: Examine for any changes in crystal morphology.

-

Solubility: Determine the solubility in relevant solvents and aqueous media at different pH values.

-

Moisture Content: Measure the water content using Karl Fischer titration.

-

Particle Size Distribution: Analyze for any changes in particle size, which can affect dissolution and bioavailability.

-

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[3] The goal is typically to achieve 5-20% degradation of the API.[4]

3.1 General Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

3.2 Hydrolytic Stability

Iridoid glycosides are susceptible to hydrolysis, particularly at the glycosidic bond and any ester linkages, under acidic and alkaline conditions.[5][6]

3.2.1 Experimental Protocol for Hydrolytic Stability

-

Acid Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C).

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

-

-

Alkaline Hydrolysis:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 M sodium hydroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at specified intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

-

-

Neutral Hydrolysis:

-

Prepare a solution of this compound in purified water.

-

Incubate at an elevated temperature (e.g., 60°C) and follow the sampling procedure as above.

-

3.3 Oxidative Stability

3.3.1 Experimental Protocol for Oxidative Degradation

-

Prepare a solution of this compound (e.g., 1 mg/mL).

-

Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at various time points.

-

Analyze the samples by a stability-indicating HPLC method.

3.4 Photostability

Photostability testing should be conducted according to ICH Q1B guidelines.[7][8]

3.4.1 Experimental Protocol for Photostability Testing

-

Expose solid this compound and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

3.5 Thermal Stability

3.5.1 Experimental Protocol for Thermal Degradation

-

Place solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Withdraw samples at various time points.

-

Prepare solutions of the samples and analyze by HPLC.

Stability in Biological Matrices

Assessing stability in biological fluids like plasma is crucial for preclinical and clinical studies to ensure accurate pharmacokinetic data.

4.1 Experimental Protocol for Plasma Stability

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into blank human plasma to a final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%).

-

Incubation: Incubate the plasma samples in a shaking water bath at 37°C.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Processing: At each time point, stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile).

-

Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in tables to facilitate comparison and analysis. The degradation of many compounds follows first-order kinetics.

Table 1: Illustrative Stability of Iridoid Glycosides under Varying pH Conditions (Note: The following data is for various iridoid glycosides from Eucommia ulmoides Oliver and is presented for illustrative purposes only. Specific data for this compound is not available.)[5]

| Compound | pH 2 (40°C, 30h) % Degradation | pH 8 (40°C, 30h) % Degradation | pH 10 (40°C, 30h) % Degradation | pH 12 (40°C, 30h) % Degradation |

| Geniposidic Acid | ~0% | ~0% | ~0% | ~0% |

| Ulmoidoside C | ~0% | ~0% | ~20% | ~100% |

| Ulmoidoside D | ~100% | ~100% | ~100% | ~100% |

Table 2: Illustrative Stability of Iridoid Glycosides under Varying Temperature Conditions (Note: The following data is for various iridoid glycosides from Eucommia ulmoides Oliver and is presented for illustrative purposes only. Specific data for this compound is not available.)[5]

| Compound | 40°C (30h) % Degradation | 60°C (30h) % Degradation | 80°C (30h) % Degradation |

| Geniposidic Acid | ~0% | ~0% | ~0% |

| Ulmoidoside C | ~0% | ~0% | ~0% |

| Ulmoidoside D | ~20% | ~50% | ~80% |

Table 3: Forced Degradation Summary for this compound (Template)

| Stress Condition | Parameters | Duration | % Degradation | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | Data to be generated | Data to be generated |

| Base Hydrolysis | 0.1 M NaOH, RT | 8 h | Data to be generated | Data to be generated |

| Oxidation | 3% H₂O₂, RT | 12 h | Data to be generated | Data to be generated |

| Thermal | 80°C, solid | 48 h | Data to be generated | Data to be generated |

| Photolytic | ICH Q1B | - | Data to be generated | Data to be generated |

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products and any process-related impurities.

6.1 Typical HPLC Method Parameters

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

-

Mobile Phase: A gradient elution is often necessary to separate compounds with a range of polarities. A typical mobile phase would consist of:

-

Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

-

Injection Volume: Typically 10-20 µL.

6.2 Method Validation

The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the method's ability to resolve the main peak from all degradation products.

Visualization of Relevant Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, studies on the structurally related compound, sweroside, have identified its involvement in key anti-inflammatory and antioxidant pathways. These can serve as a starting point for investigating the mechanism of action of this compound.

Caption: Sweroside's role in the SIRT1/NF-κB pathway.[6]

Caption: Sweroside's inhibition of the MAP4K4/NF-κB pathway.

Conclusion

A thorough investigation of the physical and chemical stability of this compound is a non-negotiable step in its journey from a promising natural compound to a potential therapeutic agent. This guide provides a robust framework for conducting the necessary forced degradation and stability studies in line with regulatory standards. By systematically evaluating its degradation under various stress conditions and in biological matrices, researchers can build a comprehensive stability profile. This knowledge is indispensable for the development of a stable, safe, and effective drug product, ultimately enabling the successful clinical translation of this compound.

References

- 1. Fragmentation study of iridoid glucosides through positive and negative electrospray ionization, collision-induced dissociation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC/MS/MS determination and pharmacokinetic study of iridoid glycosides monotropein and deacetylasperulosidic acid isomers in rat plasma after oral administration of Morinda officinalis extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Swertiaside in Organic Solvents

Introduction

Swertiaside (B12102325) is a secoiridoid glycoside, a class of natural compounds known for their diverse pharmacological activities. As with many natural products, understanding its physicochemical properties, particularly its solubility in various solvents, is crucial for its extraction, purification, formulation, and in vitro/in vivo testing. This technical guide provides a comprehensive overview of the available information on the solubility of this compound and related compounds in organic solvents. Due to a lack of publicly available quantitative solubility data for this compound, this guide also furnishes a detailed experimental protocol for its determination, empowering researchers to generate this critical data.

The Challenge in Sourcing this compound Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant gap in quantitative data regarding the solubility of this compound in common organic solvents. While its chemical structure is well-documented[1], empirical solubility values (e.g., in mg/mL or molarity) remain largely unpublished. This necessitates a predictive approach based on structurally similar compounds and provides a strong rationale for the experimental determination of these values.

Solubility of Structurally Related Compounds as a Proxy

To provide a preliminary understanding, the solubility profiles of two structurally analogous secoiridoid glycosides, swertiamarin (B1682845) and gentiopicroside (B1671439), are presented. These compounds share a similar core structure with this compound and their solubility behavior can offer valuable insights.

Data Presentation: Solubility of Swertiamarin and Gentiopicroside

The following table summarizes the available qualitative and quantitative solubility data for swertiamarin and gentiopicroside in various organic solvents.

| Compound | Solvent | Solubility Type | Value |

| Swertiamarin | Methanol | Qualitative | Soluble |

| Ethanol | Qualitative | Soluble | |

| Water | Qualitative | Slightly Soluble | |

| Chloroform | Qualitative | Insoluble | |

| Petroleum Ether | Qualitative | Insoluble | |

| DMSO | Qualitative | Soluble | |

| DMSO | Quantitative | 74 mg/mL | |

| Gentiopicroside | Methanol | Qualitative | Easily Soluble |

| Ether | Qualitative | Almost Insoluble | |

| DMSO | Qualitative | Slightly Soluble | |

| Ethanol | Qualitative | Slightly Soluble (Sonication may be required) | |

| Dichloromethane | Qualitative | Insoluble | |

| Ethyl Acetate | Qualitative | Insoluble | |

| Tetrahydrofuran | Qualitative | Insoluble | |

| DMSO | Quantitative | ≥ 100 mg/mL | |

| Water | Quantitative | 100 mg/mL (ultrasonication may be needed) |

This data is compiled from multiple sources and should be used as a reference. The exact solubility can vary with temperature, purity of the compound, and the specific grade of the solvent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a liquid.[2][3][4][5] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve. A preliminary test with a small amount of solute and solvent can help estimate the required excess.[3]

-

Carefully add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the solution is fully saturated and in equilibrium with the undissolved solid.[2]

-

-

Phase Separation:

-

After equilibration, let the vials stand undisturbed at the set temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining microparticles.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the original concentration of this compound in the saturated solution by applying the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

While direct quantitative solubility data for this compound in organic solvents is currently scarce in the public domain, this guide provides a practical framework for researchers in the field. By referencing the solubility of structurally similar compounds and employing the detailed experimental protocol for the shake-flask method, scientists and drug development professionals can reliably determine the solubility of this compound. This essential data will facilitate further research and development of this promising natural product.

References

Whitepaper: Exploring Endophytic Fungi as a Novel Source of Swertiaside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Swertiaside, a vital secoiridoid glycoside with significant hepatoprotective and anti-diabetic properties, is primarily sourced from plants of the Swertia genus. The increasing demand for this compound necessitates the exploration of alternative and sustainable production methods. This technical guide delves into the potential of endophytic fungi, microorganisms residing within plant tissues, as a novel and sustainable source of this compound. While no endophytic fungus has been definitively proven to produce this compound to date, the intimate symbiotic relationship between these fungi and their host plants suggests the possibility of shared metabolic pathways or horizontal gene transfer, making them prime candidates for investigation.

This document provides a comprehensive overview of the methodologies required to isolate, identify, cultivate, and analyze endophytic fungi from Swertia species for this compound production. It is intended to serve as a practical guide for researchers and drug development professionals embarking on this promising avenue of natural product discovery.

Introduction to Endophytic Fungi and this compound

Endophytic fungi establish a symbiotic relationship with their host plants, residing within the plant's tissues without causing any apparent disease.[1][2] This close association has led to the hypothesis that endophytes may be capable of producing bioactive compounds originally attributed to the host plant. Several studies have reported the isolation of various fungal endophytes from Swertia chirayita, a primary source of this compound, including species of Penicillium, Colletotrichum, Alternaria, and Fusarium.[1][2]

This compound is a secoiridoid glycoside known for its potent pharmacological activities. Its complex structure makes chemical synthesis challenging and expensive, while extraction from its natural plant source faces challenges of sustainability and geographical dependency. The production of this compound by endophytic fungi through fermentation would offer a scalable, cost-effective, and environmentally friendly alternative.

Experimental Protocols

This section details the key experimental procedures for the isolation, cultivation, and analysis of this compound-producing endophytic fungi from Swertia species.

Isolation of Endophytic Fungi from Swertia Species

The successful isolation of endophytic fungi is the critical first step. The following protocol is adapted from established methods for isolating endophytes from medicinal plants.[1][3][4][5][6]

Materials:

-

Healthy, disease-free plant material from Swertia species (leaves, stems, roots)

-

Sterile distilled water

-

70% (v/v) ethanol (B145695)

-

1-5% sodium hypochlorite (B82951) (NaOCl) solution

-

Sterile filter paper

-

Sterile scalpels and forceps

-

Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., 250 mg/L streptomycin)

-

Parafilm

Procedure:

-

Surface Sterilization:

-

Thoroughly wash the collected plant material under running tap water to remove any soil and debris.

-

In a laminar flow hood, immerse the plant segments in 70% ethanol for 30-60 seconds.

-

Transfer the segments to a 1-5% sodium hypochlorite solution for 2-5 minutes. The duration and concentration may need to be optimized depending on the plant tissue.

-

Rinse the sterilized plant segments three times with sterile distilled water to remove residual sterilizing agents.

-

Blot dry the segments on sterile filter paper.

-

-

Plating:

-

Using a sterile scalpel, cut the surface-sterilized plant segments into small pieces (approximately 0.5 cm x 0.5 cm).

-

Aseptically place 4-5 segments on each PDA plate, ensuring they are not in contact with each other.

-

Seal the plates with Parafilm.

-

-

Incubation:

-

Incubate the plates at 25-28°C in the dark.

-

Monitor the plates daily for fungal growth emerging from the plant segments.

-

-

Purification:

-

Once fungal hyphae are visible, transfer the hyphal tips to fresh PDA plates using a sterile needle. This process of sub-culturing should be repeated until pure fungal cultures are obtained.

-

Cultivation of Endophytic Fungi for this compound Production

Optimizing cultivation conditions is crucial for inducing and enhancing the production of secondary metabolites like this compound.

Materials:

-

Pure cultures of endophytic fungi

-

Potato Dextrose Broth (PDB) or other suitable liquid fermentation media (e.g., Czapek-Dox, Malt Extract Broth)

-

Erlenmeyer flasks

-

Shaking incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh PDA plate, inoculate a small piece of the fungal mycelium into a flask containing 50 mL of PDB.

-

Incubate at 25-28°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.

-

-

Fermentation:

-

Inoculate 100 mL of production medium in a 250 mL Erlenmeyer flask with 5-10% (v/v) of the seed culture.

-

Incubate the production cultures under various conditions to optimize this compound yield. Parameters to investigate include:

-

Media Composition: Test different carbon and nitrogen sources.

-

Temperature: 20-30°C

-

pH: 5.0-7.0

-

Agitation Speed: 120-180 rpm

-

Incubation Time: 7-21 days

-

-

-

Extraction:

-

After the incubation period, separate the fungal biomass from the culture broth by filtration.

-

Extract the culture broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate, chloroform).

-

Extract the mycelial mat separately by homogenizing it in the same organic solvent.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound.[7][8][9]

Materials:

-

Crude fungal extract

-

This compound standard

-

HPLC grade methanol (B129727) and water

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the crude extract in HPLC grade methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of methanol and water is typically used. The exact gradient program should be optimized.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 238 nm

-

Injection Volume: 20 µL

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area against the calibration curve.

-

Data Presentation

The following table provides a template for summarizing quantitative data from the screening of different endophytic fungal isolates for this compound production.

| Fungal Isolate ID | Host Plant | Plant Part | Fermentation Medium | Incubation Time (days) | This compound Yield (mg/L) |

| SC-L-01 | Swertia chirayita | Leaf | PDB | 14 | [Insert Data] |

| SC-S-01 | Swertia chirayita | Stem | PDB | 14 | [Insert Data] |

| SC-R-01 | Swertia chirayita | Root | PDB | 14 | [Insert Data] |

| ... | ... | ... | ... | ... | ... |

Signaling and Biosynthetic Pathways (Hypothetical)

As the production of this compound by endophytic fungi is yet to be confirmed, the biosynthetic pathway remains unknown. However, a hypothetical pathway can be proposed based on the known secoiridoid biosynthesis in plants and general fungal metabolic pathways.

The biosynthesis of this compound in plants originates from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of geranyl pyrophosphate (GPP). GPP is then converted through a series of enzymatic reactions involving cytochrome P450 enzymes, glycosyltransferases, and other tailoring enzymes to form this compound. It is plausible that endophytic fungi capable of producing this compound would possess a similar, if not identical, biosynthetic gene cluster.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and hypothetical relationships.

Caption: Experimental workflow for screening endophytic fungi for this compound production.

Caption: Hypothetical biosynthetic pathway of this compound in an endophytic fungus.

Conclusion and Future Directions

The exploration of endophytic fungi as a source of this compound represents a frontier in biotechnology and drug discovery. The methodologies outlined in this guide provide a robust framework for isolating, cultivating, and analyzing potential this compound-producing fungal strains. Future research should focus on large-scale screening of endophytic fungi from various Swertia species and other related medicinal plants. Once a producing strain is identified, metabolic engineering and fermentation optimization will be key to achieving commercially viable yields. The discovery of an endophytic fungus capable of producing this compound would not only provide a sustainable source of this valuable compound but also open new avenues for the discovery of other novel bioactive molecules from the largely untapped diversity of endophytic microorganisms.

References

- 1. Bioactivites of Penicillium citrinum isolated from a medicinal plant Swertia chirayita - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of endophytic fungi [protocols.io]

- 4. agrolifejournal.usamv.ro [agrolifejournal.usamv.ro]

- 5. ukm.my [ukm.my]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary In-Vitro Screening of Swertiaside and Related Secoiridoid Glycosides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Swertiaside, a secoiridoid glycoside found in plants of the Swertia genus, belongs to a class of compounds that have garnered significant interest for their diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary in-vitro screening methodologies relevant to this compound and its structurally related analogs, such as Swertiamarin (B1682845) and Sweroside. Due to the greater abundance of published research on these related compounds, their activities are presented here as a proxy to guide the initial screening of this compound. This document details the experimental protocols for assessing key bioactivities, presents quantitative data from various studies in a structured format, and includes visualizations of experimental workflows and signaling pathways to facilitate comprehension and experimental design.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound-related compounds has been evaluated through their ability to modulate inflammatory responses in various in-vitro models. Key screening assays focus on the inhibition of pro-inflammatory mediators and the underlying signaling pathways in immune cells like macrophages.

Data Presentation: In-Vitro Anti-inflammatory Effects

| Compound | Assay | Cell Line | Inducer | Outcome | Reference |

| Swertiamarin | Cytokine Expression | Macrophages | LPS | Significant inhibition of TNF-α, IL-1β, and IL-6 mRNA and protein expression. | [1] |

| Swertiamarin | Free Radical Release | Neutrophils | PHA | Significant inhibition of free radical release. | [1] |

| Sweroside | Endothelial Inflammation | Mouse Aorta Endothelial Cells | Palmitic Acid (PA) | Attenuated PA-induced inflammation, apoptosis, and adhesion responses. | [2] |

| Sweroside | Cytokine Production | RAW264.7 Cells | LPS | Alleviated the production of pro-inflammatory cytokines. | [3] |

| Swertia chirata Ethanolic Extract | Protein Denaturation | N/A | Heat | 45.31% inhibition of albumin denaturation compared to 50.00% for Aspirin. | [4] |

Experimental Protocols

a) Inhibition of Pro-inflammatory Cytokines in Macrophages

This assay quantifies the ability of a test compound to suppress the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Murine macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, followed by incubation for a period of up to 24 hours.

-